molecular formula C19H15FN2O2S B5435265 N-[[(4-fluorophenyl)imino](phenyl)methyl]benzenesulfonamide

N-[[(4-fluorophenyl)imino](phenyl)methyl]benzenesulfonamide

Cat. No.: B5435265
M. Wt: 354.4 g/mol
InChI Key: UKHAKFLHTXDJOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzaldehyde to form an imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and cancer.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in bacteria or cancer cells, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide is unique due to its specific imine and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom in the aromatic ring enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-16-11-13-17(14-12-16)21-19(15-7-3-1-4-8-15)22-25(23,24)18-9-5-2-6-10-18/h1-14H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHAKFLHTXDJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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